6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
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Overview
Description
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Biochemical Analysis
Biochemical Properties
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in cancer cells by disrupting their normal function . Additionally, it affects cell signaling pathways by binding to specific receptors, altering downstream signaling events.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA via intercalation, disrupting the normal function of the genetic material . This binding can lead to changes in gene expression, ultimately affecting cellular function. Additionally, the compound can inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to significant changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its function, determining its effectiveness in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid group and the 4-methylpiperazine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
- 1-(Phenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to its specific structure, which combines a pyridine ring with a carboxylic acid group and a 4-methylpiperazine moiety
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGDFOQINANSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.